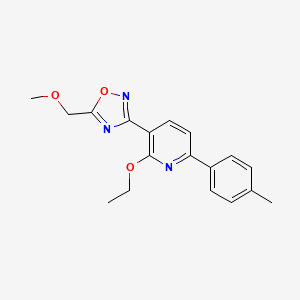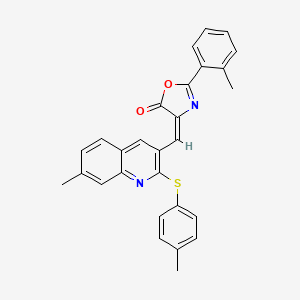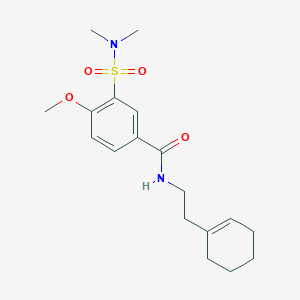
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione, also known as ATD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ATD is a thiazolidinedione derivative that has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of the NF-kB signaling pathway. NF-kB is a transcription factor that is responsible for the production of pro-inflammatory cytokines and chemokines. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione inhibits the activation of NF-kB, which results in the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. One of the most notable effects of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases.
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool for studying the inflammatory response. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess antioxidant and anti-cancer properties, which makes it a useful tool for studying oxidative stress-related diseases and cancer.
One of the limitations of using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments is its potential toxicity. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to be toxic at high concentrations, which makes it important to use caution when handling and using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione. One direction is the further investigation of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is the further investigation of its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases.
Additionally, further investigation of its anti-cancer properties and its potential applications in the treatment of various types of cancer is also a future direction. Finally, the development of new synthetic methods for the production of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione and its derivatives is also a future direction for the study of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione.
Synthesemethoden
The synthesis of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione involves the reaction of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is its anti-inflammatory properties. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione involves the condensation of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Anthracene-9-carbaldehyde", "Thiazolidine-2,4-dione", "Catalyst" ], "Reaction": [ "Anthracene-9-carbaldehyde is reacted with thiazolidine-2,4-dione in the presence of a suitable catalyst", "The reaction mixture is stirred at room temperature for several hours", "The resulting product is isolated by filtration and purified by recrystallization" ] } | |
CAS-Nummer |
2247904-66-9 |
InChI-Schlüssel |
MUPCQOPJEWLLSO-MHWRWJLKNA-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



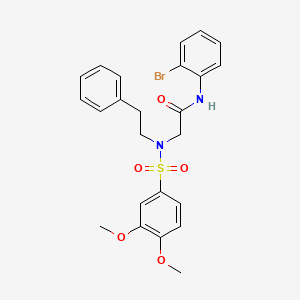
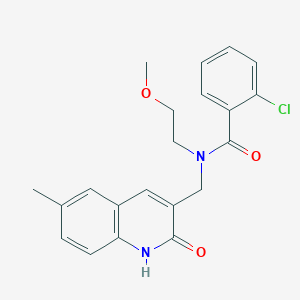

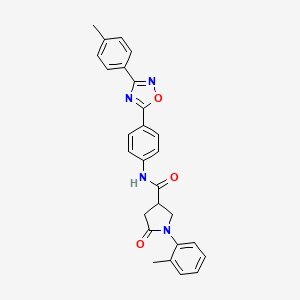
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
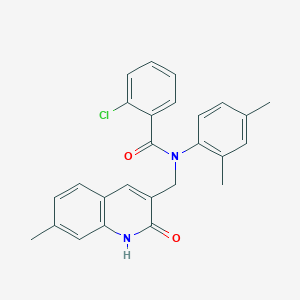
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)



